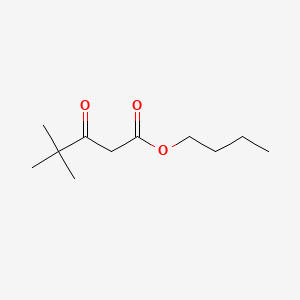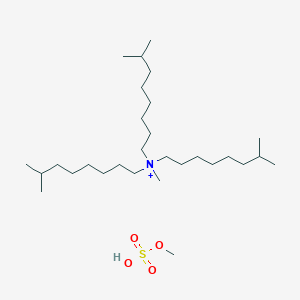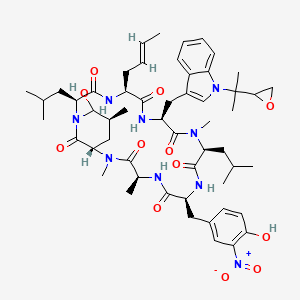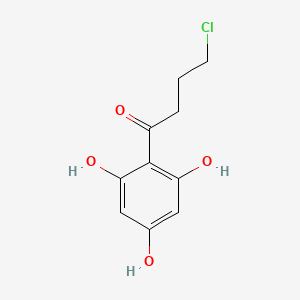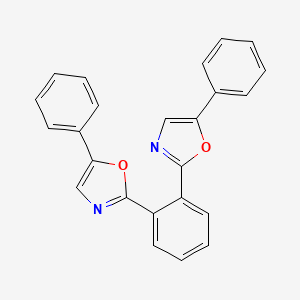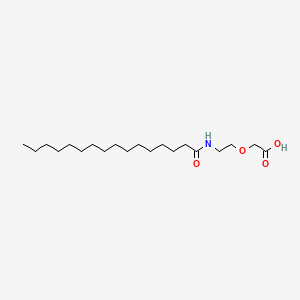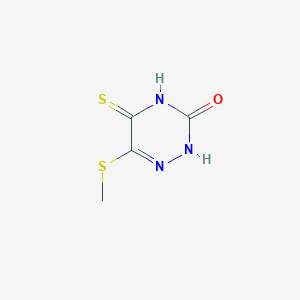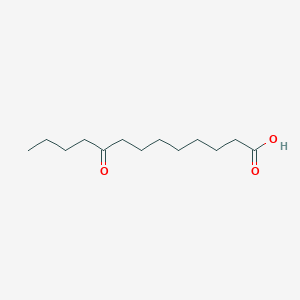
9-Oxotridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a long-chain fatty acid with a keto group at the ninth carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 9-Oxotridecanoic acid can be synthesized through several methods. One common approach involves the oxidation of tridecanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective oxidation of the desired carbon atom.
Industrial Production Methods: In industrial settings, this compound can be produced through the microbial fermentation of specific strains of bacteria, such as Bacillus species. The fermentation process involves the cultivation of bacteria in a nutrient-rich medium, followed by the extraction and purification of the compound using techniques like column chromatography and liquid-liquid extraction.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups, resulting in the formation of hydroxytridecanoic acid.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenation reagents like bromine or chlorine, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of tridecanoic acid derivatives.
Reduction: Formation of hydroxytridecanoic acid.
Substitution: Formation of halogenated or alkylated tridecanoic acid derivatives.
Applications De Recherche Scientifique
9-Oxotridecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of biodegradable polymers and as an additive in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 9-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group allows it to participate in redox reactions, influencing cellular processes such as energy metabolism and signal transduction. Additionally, its long carbon chain enables it to integrate into lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Tridecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the keto group.
3-Oxotridecanoic acid: Another keto fatty acid with the keto group at the third carbon position.
9-Oxo-octadecanoic acid: A longer-chain fatty acid with a keto group at the ninth carbon position.
Uniqueness: 9-Oxotridecanoic acid is unique due to its specific keto group position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
92155-74-3 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
9-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-3-9-12(14)10-7-5-4-6-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |
Clé InChI |
YDGJZJKVGDWBGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


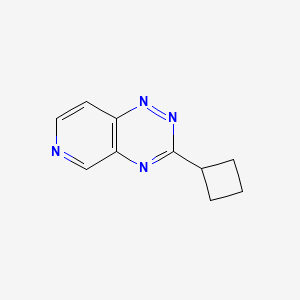

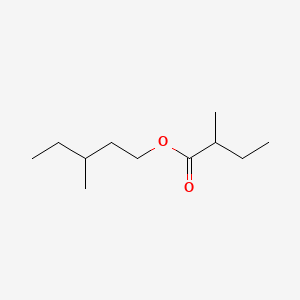
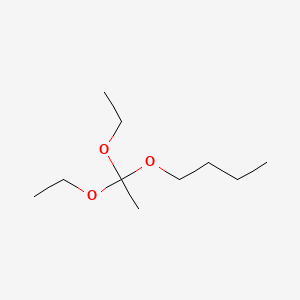

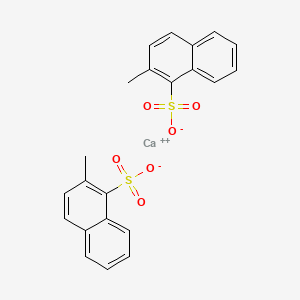
![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
